molecular formula C22H15ClN4O4 B2418379 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide CAS No. 903344-61-6

2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2418379
CAS No.: 903344-61-6
M. Wt: 434.84
InChI Key: KCTABRDFIMDSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes an indolizine core, a nitrobenzoyl group, and a chlorophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyridine derivative.

    Introduction of the Nitrobenzoyl Group: This step involves the nitration of a benzoyl group, which can be introduced via Friedel-Crafts acylation.

    Attachment of the Chlorophenyl Group: This can be done through a substitution reaction where a chlorophenyl group is introduced to the indolizine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted indolizine derivatives.

Scientific Research Applications

2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique structure and properties.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide: Similar compounds include other indolizine derivatives with different substituents.

    3-nitrobenzoyl derivatives: Compounds with similar nitrobenzoyl groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its indolizine core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c23-14-6-4-7-15(12-14)25-22(29)18-17-9-1-2-10-26(17)20(19(18)24)21(28)13-5-3-8-16(11-13)27(30)31/h1-12H,24H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTABRDFIMDSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.